molecular formula C19H22N4O3 B7704516 4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid

Cat. No.: B7704516
M. Wt: 354.4 g/mol
InChI Key: FUXXEHOVFXHGBZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrazolo[3,4-b]quinoline core, which is a type of nitrogen-containing heterocycle. Quinoline and pyrazole moieties are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amine and carboxylic acid groups could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like the carboxylic acid could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Quinoline derivatives have been known to exhibit antimicrobial, anti-inflammatory, and antimalarial activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceuticals .

Properties

IUPAC Name

4-[(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-4-12(3)23-19-14(10-13-9-11(2)5-6-15(13)20-19)18(22-23)21-16(24)7-8-17(25)26/h5-6,9-10,12H,4,7-8H2,1-3H3,(H,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXXEHOVFXHGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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